molecular formula C13H19N3O4S B15240419 Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine

Cat. No.: B15240419
M. Wt: 313.37 g/mol
InChI Key: ZXFWAUNQJKRUCQ-UHFFFAOYSA-N
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Description

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine typically involves multiple steps One common approach is to start with the piperidine ring, which is then functionalized with a nitrobenzenesulfonyl groupReaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine, while substitution of the sulfonyl group can yield a variety of functionalized piperidine derivatives .

Scientific Research Applications

Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitrobenzenesulfonyl group may play a role in binding to these targets, while the piperidine ring provides structural stability .

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-methyl-1-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanamine

InChI

InChI=1S/C13H19N3O4S/c1-14-9-11-5-4-8-15(10-11)21(19,20)13-7-3-2-6-12(13)16(17)18/h2-3,6-7,11,14H,4-5,8-10H2,1H3

InChI Key

ZXFWAUNQJKRUCQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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